3-chloro-5-nitro-1H-indole
Overview
Description
3-chloro-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
3-Chloro-5-nitro-1H-indole, also known as 3-Chloro-5-nitroindole, is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives, including this compound, may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Chloro-5-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to alterations in the metabolic processes within cells. Additionally, this compound can bind to specific proteins, affecting their function and stability. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in critical cellular functions, thereby impacting overall cell health and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation or depletion of specific metabolites, affecting cellular homeostasis. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell growth, metabolism, and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant biological responses. For example, high doses of this compound can lead to oxidative stress, inflammation, and tissue damage in animal models. These findings highlight the importance of dosage optimization to achieve desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. For instance, the compound can inhibit key enzymes in the cytochrome P450 family, affecting the metabolism of endogenous and exogenous compounds. This inhibition can lead to changes in the concentration of specific metabolites, impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound to target tissues, influencing its localization and activity. These transport and distribution mechanisms are crucial for the compound’s biological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise subcellular localization of the compound is essential for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-nitro-1H-indole typically involves the nitration of 3-chloroindole. One common method is the reaction of 3-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-chloro-5-amino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
3-chloro-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitro-1H-indole:
3-bromo-5-nitro-1H-indole: Similar structure but with a bromo substituent instead of chloro, which can influence its reactivity and biological activity.
Uniqueness
3-chloro-5-nitro-1H-indole is unique due to the presence of both chloro and nitro groups on the indole ring. This combination of substituents enhances its reactivity and potential for diverse applications in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
3-chloro-5-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIAOMIKIHVUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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